molecular formula C16H17N5O2S B12174977 N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B12174977
M. Wt: 343.4 g/mol
InChI Key: CBZFUINCDIHNBT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with tetrazole and ethoxyphenyl groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific conditions such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and phase-transfer catalysts like N,N,N-trimethyl hexadecyl ammonium bromide (HTAB) in aqueous ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The process would need to be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H17N5O2S/c1-4-23-13-7-5-12(6-8-13)18-15(22)14-10(2)11(3)24-16(14)21-9-17-19-20-21/h5-9H,4H2,1-3H3,(H,18,22)

InChI Key

CBZFUINCDIHNBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC(=C2C)C)N3C=NN=N3

Origin of Product

United States

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